Ethyl 2-methyl-2-(pyridin-2-yl)propanoate
Description
Ethyl 2-methyl-2-(pyridin-2-yl)propanoate (CAS No. 20092-97-1) is an ester derivative featuring a pyridine ring substituted at the 2-position with a branched alkyl chain. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol . The compound’s structure combines a pyridine heterocycle (a six-membered aromatic ring with one nitrogen atom) and an ethyl ester group, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
ethyl 2-methyl-2-pyridin-2-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-4-14-10(13)11(2,3)9-7-5-6-8-12-9/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMYGYKRBVTVHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-methyl-2-(pyridin-2-yl)propanoate typically involves the esterification of 2-methyl-2-(pyridin-2-yl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar esterification processes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 2-methyl-2-(pyridin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-methyl-2-(pyridin-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then interact with biological targets. The pyridine ring can participate in various biochemical reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs of Ethyl 2-methyl-2-(pyridin-2-yl)propanoate, emphasizing substituent variations and their implications:
Physicochemical Properties
- Nitro Derivative : The nitro group increases molecular weight (238.24 vs. 193.24) and introduces polarity, reflected in its higher predicted boiling point (331.2°C ) compared to the base compound .
Biological Activity
Ethyl 2-methyl-2-(pyridin-2-yl)propanoate is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a pyridine ring, which contributes to its unique electronic properties and reactivity. The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, which can interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The pyridine ring can participate in biochemical reactions, influencing the compound's overall activity. The hydrolysis of the ester group plays a crucial role in activating the compound for interaction with biological systems.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : The compound has been evaluated for its potential antimicrobial properties against various pathogens. Studies have shown that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in drug development .
- Enzyme Inhibition : this compound has been identified as a potential inhibitor of specific enzymes involved in disease pathways. For instance, it has been studied for its ability to inhibit thrombin, suggesting applications in anticoagulant therapies.
- Antichlamydial Activity : Preliminary studies have indicated that derivatives of this compound may exhibit activity against Chlamydia species by targeting nontraditional bacterial pathways .
Research Findings and Case Studies
Several studies have explored the biological activities of this compound and its derivatives:
Table 1: Biological Activities and IC50 Values
| Activity Type | Target Pathogen/Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Various Bacteria | <20 | |
| Thrombin Inhibition | Thrombin | 12 | |
| Antichlamydial | Chlamydia spp. | Not specified |
Case Study: Thrombin Inhibition
In a study investigating the interaction between this compound and thrombin, molecular docking studies suggested that the compound effectively binds to thrombin's active site. This interaction could lead to therapeutic applications in anticoagulation therapy, highlighting the compound's potential in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
